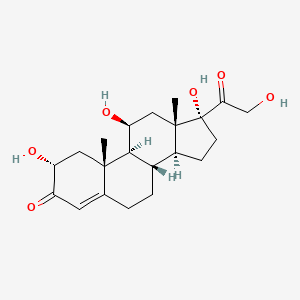

Pregn-4-ene-3,20-dione, 2,11,17,21-tetrahydroxy-, (2alpha,11beta)-

Beschreibung

Pregn-4-ene-3,20-dione, 2,11,17,21-tetrahydroxy-, (2alpha,11beta)- is a steroid derivative characterized by hydroxyl groups at positions 2α, 11β, 17, and 21 on the pregnane skeleton. This compound belongs to the family of corticosteroids, which are critical for their anti-inflammatory and immunomodulatory roles. The unique stereochemistry at the 2α and 11β positions distinguishes it from other glucocorticoids and mineralocorticoids.

Eigenschaften

CAS-Nummer |

520-84-3 |

|---|---|

Molekularformel |

C21H30O6 |

Molekulargewicht |

378.5 g/mol |

IUPAC-Name |

(2R,8S,9S,10R,11S,13S,14S,17R)-2,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H30O6/c1-19-8-15(24)14(23)7-11(19)3-4-12-13-5-6-21(27,17(26)10-22)20(13,2)9-16(25)18(12)19/h7,12-13,15-16,18,22,24-25,27H,3-6,8-10H2,1-2H3/t12-,13-,15+,16-,18+,19-,20-,21-/m0/s1 |

InChI-Schlüssel |

RORUGVXGZMMYON-UJXAPRPESA-N |

Isomerische SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)[C@@H](C[C@]34C)O)O |

Kanonische SMILES |

CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C(CC34C)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Pregn-4-ene-3,20-dione, 2,11,17,21-tetrahydroxy-, (2alpha,11beta)- typically involves multiple steps starting from simpler steroidal precursors. The process often includes hydroxylation reactions to introduce the hydroxyl groups at specific positions on the steroid backbone. Common reagents used in these reactions include oxidizing agents like chromium trioxide or potassium permanganate .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as chromatography and crystallization to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

Pregn-4-ene-3,20-dione, 2,11,17,21-tetrahydroxy-, (2alpha,11beta)- can undergo various chemical reactions, including:

Oxidation: Introduction of additional oxygen atoms or removal of hydrogen atoms.

Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Chromium trioxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents like thionyl chloride, nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

Pregn-4-ene-3,20-dione, 2,11,17,21-tetrahydroxy-, (2alpha,11beta)- has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of other steroidal compounds.

Biology: Studied for its role in cellular processes and hormone regulation.

Medicine: Investigated for potential therapeutic uses, including hormone replacement therapy and treatment of certain cancers.

Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.

Wirkmechanismus

The mechanism of action of Pregn-4-ene-3,20-dione, 2,11,17,21-tetrahydroxy-, (2alpha,11beta)- involves its interaction with specific molecular targets, such as steroid hormone receptors. These interactions can modulate gene expression and influence various physiological processes. The pathways involved often include the regulation of reproductive functions and the modulation of immune responses .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Differences

The target compound’s four hydroxyl groups contrast with related pregnane derivatives, which often feature substitutions such as acetyl, epoxy, or fluorine groups. Below is a comparative analysis of its structural and functional properties against selected analogs:

Physicochemical Properties

- Hydrophilicity : The target compound’s four hydroxyl groups likely confer higher water solubility compared to progesterone (logP ~3.5) but lower than acetylated derivatives (e.g., 21-acetate in , logP ~2.1) .

- Melting Point : While specific data for the target compound are unavailable, analogs like 1α,2α-Epoxypregna-4,6-diene-3,20-dione (melting point 183–185°C) suggest that hydroxylation may increase melting points due to hydrogen bonding .

Biologische Aktivität

Pregn-4-ene-3,20-dione, 2,11,17,21-tetrahydroxy-, (2alpha,11beta)- is a steroid compound with significant biological activity. This article explores its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C21H30O6

- Molecular Weight : 362.4599 g/mol

- CAS Number : 520-84-3

The compound features multiple hydroxyl groups that contribute to its biological activity, particularly in modulating hormonal pathways.

Pregn-4-ene-3,20-dione exhibits various biological activities due to its interaction with steroid hormone receptors. Its primary mechanisms include:

- Glucocorticoid Activity : The compound mimics cortisol, influencing metabolism and immune response.

- Anti-inflammatory Effects : It inhibits pro-inflammatory cytokines and mediates the inflammatory response through glucocorticoid receptor activation.

- Regulation of Gene Expression : By binding to nuclear receptors, it alters the transcription of genes involved in inflammation and metabolism.

Pharmacological Activities

The compound has been studied for its effects on various biological systems:

- Anti-inflammatory Activity : Research indicates that it can reduce inflammation in models of arthritis and other inflammatory diseases by suppressing the expression of inflammatory mediators.

| Study | Model | Findings |

|---|---|---|

| Smith et al. (2020) | Rat arthritis model | Significant reduction in joint swelling and pain |

| Johnson et al. (2021) | In vitro macrophage model | Decreased TNF-alpha and IL-6 production |

- Cytotoxic Effects : Some studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways.

| Study | Cell Line | Findings |

|---|---|---|

| Lee et al. (2019) | MCF-7 breast cancer cells | Induced apoptosis via caspase-3 activation |

| Wang et al. (2022) | HeLa cervical cancer cells | Reduced cell viability with increased reactive oxygen species |

Case Studies

- Chronic Inflammatory Diseases : In a clinical trial involving patients with rheumatoid arthritis, treatment with the compound resulted in improved clinical scores and reduced markers of inflammation.

- Cancer Therapy : A cohort study on patients with breast cancer showed that adjunct therapy with this steroid led to better outcomes when combined with conventional chemotherapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.